REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][O:8][C:9]1[CH:19]=[CH:18][C:12]([CH:13]=[CH:14][C:15](Cl)=[O:16])=[CH:11][CH:10]=1>C1C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:19]=[CH:18][C:12]([CH:13]=[CH:14][C:15]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:16])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=CC(=O)Cl)C=C1
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After evaporation to dryness in vacuo
|
Type
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EXTRACTION
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Details
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extracted with chloroform
|
Type
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WASH
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Details
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The chloroform solution is washed successively with a 10% aqueous solution of KHCO3 and with water
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Type
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CUSTOM
|
Details
|
It is then collected
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
is precipitated in cyclohexane
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
After recrystallization from a 95° ethanol/water mixture (1/3:2/3), 2.15 g of white crystals
|
Type
|
CUSTOM
|
Details
|
are isolated (yield=78%)
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=CC(=O)N2CCCCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |